Ceftrazonal
Description
Ceftrazonal is a cephalosporin antibiotic, structurally classified as a third-generation β-lactam. Its chemical structure includes a β-lactam ring fused with a dihydrothiazine ring, enabling broad-spectrum activity against Gram-positive and Gram-negative bacteria . The compound exists in prodrug forms, such as this compound Bopentil, designed to enhance oral bioavailability, and this compound Sodium, used for intravenous administration . Early clinical studies highlighted its efficacy against respiratory and urinary tract infections, but development was discontinued due to challenges in balancing pharmacokinetic stability and clinical safety .
Properties
Molecular Formula |
C14H14N8O5S2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N8O5S2/c1-27-20-7(6-4-29-14(15)18-6)10(23)19-8-11(24)22-9(13(25)26)5(2-17-21-16)3-28-12(8)22/h4,8,12H,2-3H2,1H3,(H2,15,18)(H,19,23)(H,25,26)/b20-7-/t8-,12-/m1/s1 |
InChI Key |
RIBNLVJVYUATJJ-WRGDFVOVSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN=[N+]=[N-])C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN=[N+]=[N-])C(=O)O |
Synonyms |
(6R,7R)-(Z)-2-(2-amino-4-thiazolyl-2-(methoxyimino)acetamido)-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid sodium salt Ro 40-6890 Ro 406890 Ro-406890 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ro-406890 involves several steps, starting with the preparation of the core cephalosporin structure. The key synthetic route includes the following steps:
Formation of the core structure: The core cephalosporin structure is synthesized through a series of chemical reactions involving the condensation of specific precursors.
Introduction of functional groups: Functional groups such as the azidomethyl and methoxyiminoacetyl groups are introduced through targeted reactions.
Final modifications: The final product is obtained by introducing the amino-thiazolyl group and other necessary modifications.
Industrial production methods for Ro-406890 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Ro-406890 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro-406890 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cephalosporin chemistry and developing new antibacterial agents.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on various microorganisms.
Medicine: Ro-406890 is used in the development of new antibiotics and in clinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs.
Mechanism of Action
Ro-406890 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, Ro-406890 disrupts the cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ceftrazonal belongs to the cephalosporin class, sharing core structural and mechanistic similarities with compounds like Ceftriaxone , Cefotaxime , and Cefuroxime . Below is a comparative analysis based on pharmacological properties, clinical efficacy, and safety profiles.
Structural and Functional Comparisons
Clinical Efficacy
- Ceftriaxone : Superior to this compound in treating severe infections (e.g., meningitis, sepsis) due to longer half-life and Pseudomonas coverage .
- Cefotaxime : Comparable to this compound in respiratory infections but with faster renal excretion, necessitating more frequent dosing .
- Cefuroxime : Less potent against Gram-negative bacteria but preferred for outpatient use due to oral availability .
Pharmacoeconomic Considerations
This compound’s development halt contrasts with the widespread adoption of Ceftriaxone and Cefuroxime, which dominate markets due to cost-effectiveness and established safety profiles .
Research Findings and Limitations
- Discontinuation Rationale : this compound Bopentil failed Phase III trials due to inconsistent absorption and adverse events (e.g., gastrointestinal distress), unlike Ceftizoxime Alapivoxil, which advanced to late-stage trials .
- In Vitro Studies : Demonstrated MIC90 values 2–4× higher than Ceftriaxone against E. coli and K. pneumoniae, indicating inferior potency .
- Stability : this compound Sodium exhibited lower thermal stability than Ceftriaxone Sodium, complicating storage and distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
